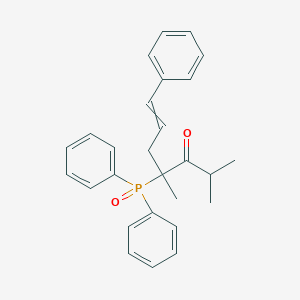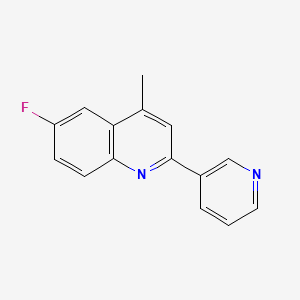
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline familyThe presence of fluorine and pyridine moieties in the structure of this compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as malaria, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and agrochemicals
作用机制
The mechanism of action of 6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. In the case of antimicrobial and antiviral activity, it may interfere with the replication and transcription processes of pathogens. For anticancer activity, it can induce apoptosis and inhibit cell proliferation by targeting key signaling pathways .
相似化合物的比较
Similar Compounds
6-Fluoroquinoline: A simpler fluorinated quinoline derivative with similar biological activities.
4-Methylquinoline: A methyl-substituted quinoline with potential antimicrobial properties.
2-(Pyridin-3-yl)quinoline: A pyridine-substituted quinoline with diverse biological activities
Uniqueness
6-Fluoro-4-methyl-2-(pyridin-3-yl)quinoline is unique due to the combination of fluorine, methyl, and pyridine moieties in its structure. This combination enhances its chemical stability, biological activity, and potential for diverse applications in scientific research and industry .
属性
CAS 编号 |
526222-38-8 |
|---|---|
分子式 |
C15H11FN2 |
分子量 |
238.26 g/mol |
IUPAC 名称 |
6-fluoro-4-methyl-2-pyridin-3-ylquinoline |
InChI |
InChI=1S/C15H11FN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-9H,1H3 |
InChI 键 |
MYWKRCOGERXHSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
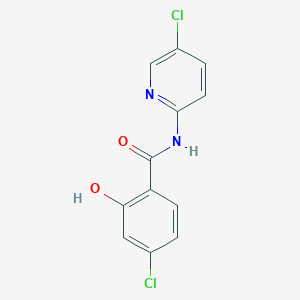
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)
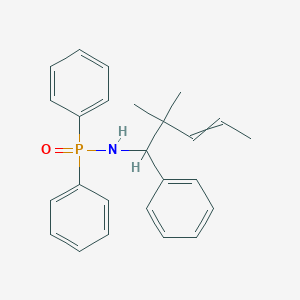
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
![2-{(Cyclopropylmethyl)[4-nitro-3-(trifluoromethyl)phenyl]amino}ethanol](/img/structure/B14216863.png)
![Phosphonic acid, [(2R)-2-amino-2-(4-methylphenyl)ethyl]-, diethyl ester](/img/structure/B14216866.png)
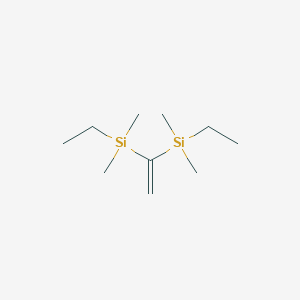
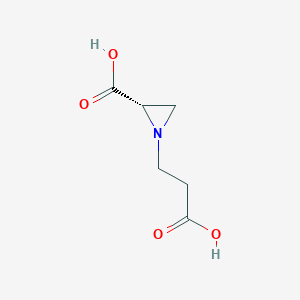
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
